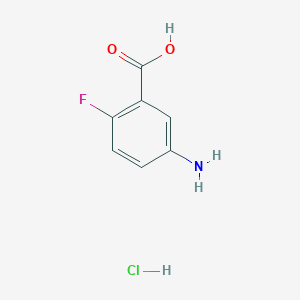

3-Amino-6-fluorobenzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

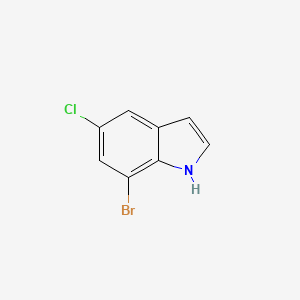

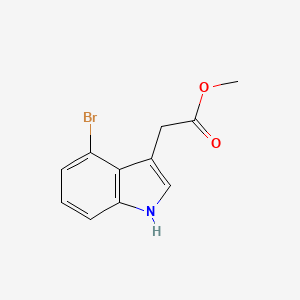

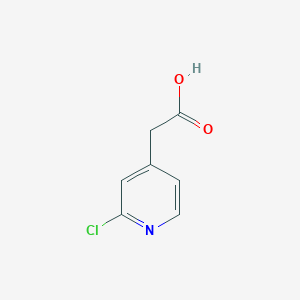

The molecular formula of 3-Amino-6-fluorobenzoic acid hydrochloride is C7H7ClFNO2 . The InChI code is 1S/C7H6FNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3H,9H2, (H,10,11);1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-fluorobenzoic acid hydrochloride include a molecular weight of 191.59 and a melting point of 240-242°C . It is a solid with an off-white appearance .Applications De Recherche Scientifique

Fluorometric Analysis

Research by K. Imai and Yoshihiko Watanabe (1981) demonstrated the superior reactivity and fluorescence yield of secondary amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) compared to its chloro and bromo analogs. This method, enhanced by adjusting the medium to around pH 1 with hydrochloric acid, allows for the sensitive determination of secondary amino acids such as proline, hydroxyproline, and sarcosine. This technique's application in analytical chemistry highlights the potential of fluorinated compounds in enhancing detection limits and specificity in fluorometric analysis Imai & Watanabe, 1981.

Antitumor Activity

L. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents on the phenyl ring, including amino, dimethylamino, or fluoro, as the corresponding hydrochloride salts. These compounds exhibited cytostatic activities against various malignant human cell lines, suggesting the potential application of fluorinated benzothiazoles in developing new antitumor agents Racané et al., 2006.

Antifungal Activity

A study by Guang-Fang Xu et al. (2007) on the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives revealed their significant antifungal activities. These compounds, derived from 2-amino-5-fluorobenzoic acid, showed high inhibitory effects against various fungi, indicating their potential as new antifungal agents Xu et al., 2007.

Radiopharmaceutical Development

F. Wagner, J. Ermert, and H. Coenen (2009) explored the synthesis of 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) via isotopic exchange for use as a radiopharmaceutical in PET imaging. This novel synthesis method offers a more efficient and potentially automatable approach to producing 6-18F-fluoro-l-DOPA, highlighting the role of fluorinated compounds in advancing diagnostic imaging technologies Wagner, Ermert, & Coenen, 2009.

Safety and Hazards

3-Amino-6-fluorobenzoic acid hydrochloride is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

Propriétés

IUPAC Name |

5-amino-2-fluorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQLLHDUVUFFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647442 |

Source

|

| Record name | 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-fluorobenzoic acid hydrochloride | |

CAS RN |

130047-15-3 |

Source

|

| Record name | Benzoic acid, 5-amino-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130047-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)